threo-3-(p-Chlorophenyl)-2-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)butyrophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
threo-3-(p-Chlorophenyl)-2-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)butyrophenone: is a synthetic organic compound that belongs to the class of butyrophenones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of threo-3-(p-Chlorophenyl)-2-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)butyrophenone typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as p-chlorophenyl and phenyl derivatives, followed by their coupling with butyrophenone under controlled conditions. Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a reference standard for analytical methods or as a starting material for the synthesis of more complex molecules.
Biology
In biological research, it may be used to study its effects on cellular processes, receptor binding, and enzyme activity.
Medicine
Medically, compounds of this class are often investigated for their potential therapeutic effects, particularly in the treatment of psychiatric disorders.
Industry
In the industrial sector, it may find applications in the development of new pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of threo-3-(p-Chlorophenyl)-2-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)butyrophenone likely involves interaction with specific molecular targets such as neurotransmitter receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Haloperidol: Another butyrophenone derivative used as an antipsychotic.
Droperidol: Used as an antiemetic and antipsychotic.
Trifluperidol: Known for its potent antipsychotic properties.
Uniqueness
Compared to these similar compounds, threo-3-(p-Chlorophenyl)-2-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)butyrophenone may exhibit unique pharmacokinetic and pharmacodynamic profiles, making it potentially more effective or having a different side effect profile.
Properties
CAS No. |
32719-36-1 |
---|---|
Molecular Formula |
C28H30ClNO2 |
Molecular Weight |
448.0 g/mol |
IUPAC Name |
(2R,3R)-3-(4-chlorophenyl)-2-phenyl-1-[2-(2-pyrrolidin-1-ylethoxy)phenyl]butan-1-one |
InChI |
InChI=1S/C28H30ClNO2/c1-21(22-13-15-24(29)16-14-22)27(23-9-3-2-4-10-23)28(31)25-11-5-6-12-26(25)32-20-19-30-17-7-8-18-30/h2-6,9-16,21,27H,7-8,17-20H2,1H3/t21-,27+/m0/s1 |
InChI Key |
LNPXDYNODAODJY-KDYSTLNUSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Cl)[C@H](C2=CC=CC=C2)C(=O)C3=CC=CC=C3OCCN4CCCC4 |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3OCCN4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.